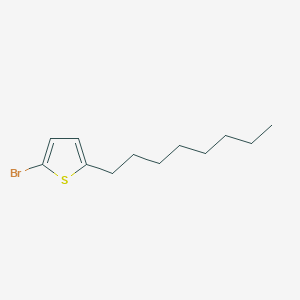

2-Bromo-5-n-octylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLMRHXOAXBGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572803 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172514-63-5 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Key Building Block

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-n-octylthiophene

This compound is a critical heterocyclic intermediate that serves as a foundational building block in the fields of materials science and organic electronics.[1] Its primary utility lies in its role as a monomer for the synthesis of conjugated polymers, particularly poly(3-alkylthiophenes) or P3ATs.[2] These polymers are integral to the development of organic semiconductors used in advanced applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3] The specific structure of this compound, featuring a reactive bromine atom for polymerization and a long n-octyl chain to enhance solubility and influence polymer packing, makes it an exceptionally valuable precursor for creating functional materials with tailored electronic properties.[2]

This guide provides a comprehensive, technically-grounded overview of the principal synthetic pathways to this compound. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights gleaned from established chemical literature to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: A Two-Stage Pathway

The most reliable and widely adopted synthesis of this compound is executed via a two-stage process. This strategy ensures high yields and excellent regiochemical control, which is paramount for the purity of the final monomer. The pathway involves:

-

Stage 1: Synthesis of the Precursor, 2-n-Octylthiophene. This initial stage focuses on attaching the n-octyl side chain to the thiophene ring.

-

Stage 2: Regioselective Bromination. The second stage introduces a bromine atom at the C5 position of the 2-n-octylthiophene intermediate, yielding the final product.

Caption: High-level two-stage synthetic workflow.

Stage 1: Synthesis of the 2-n-Octylthiophene Precursor

The most robust method for synthesizing 2-n-octylthiophene involves a Friedel-Crafts acylation followed by a complete reduction of the resulting ketone. This two-step sequence circumvents the issues of polysubstitution and carbocation rearrangements often associated with direct Friedel-Crafts alkylation.

Part 1A: Friedel-Crafts Acylation of Thiophene

This reaction installs an octanoyl group onto the thiophene ring, which is subsequently reduced.

Causality and Mechanism: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[4] A Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃), activates octanoyl chloride to form a highly electrophilic acylium ion.[5][6] The thiophene ring, an electron-rich heterocycle, then attacks this electrophile. The reaction exhibits high regioselectivity for the C2 position over the C3 position. This preference is because the cationic intermediate formed by attack at C2 is significantly more stable, as the positive charge can be delocalized over three resonance structures, including one where the sulfur atom participates. In contrast, attack at C3 yields a less stable intermediate with only two resonance contributors.[7][8] Stannic chloride is often preferred over aluminum chloride as it is a milder catalyst that reduces the risk of thiophene polymerization, a common side reaction with stronger Lewis acids.[6]

Caption: Mechanism of Friedel-Crafts acylation on thiophene.

Experimental Protocol: Synthesis of 2-Octanoylthiophene

-

Materials: Thiophene, Octanoyl Chloride, Stannic Chloride (SnCl₄), Benzene (dry), Hydrochloric Acid (conc.), Water, Calcium Chloride (anhydrous).

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve thiophene (1.0 eq) and octanoyl chloride (1.0 eq) in dry benzene.[6]

-

Cool the solution to 0°C using an ice bath.

-

With efficient stirring, add freshly distilled stannic chloride (1.0 eq) dropwise over approximately 40-60 minutes, maintaining the temperature at 0°C. A colored solid may precipitate.[6]

-

After the addition is complete, remove the cooling bath and allow the mixture to stir for an additional 1-2 hours at room temperature.

-

Hydrolyze the reaction product by slowly adding a mixture of water and concentrated hydrochloric acid.

-

Separate the organic (benzene) layer, wash it with water, and dry over anhydrous calcium chloride.[6]

-

Remove the benzene solvent by distillation. The residual liquid, 2-octanoylthiophene, is then purified by vacuum distillation.

-

Part 1B: Wolff-Kishner Reduction

This step reduces the carbonyl group of 2-octanoylthiophene to a methylene group, completing the synthesis of the n-octyl side chain.

Causality and Mechanism: The Wolff-Kishner reduction is ideal for converting ketones to alkanes under basic conditions, making it perfectly suited for substrates that might be sensitive to the strong acids used in the alternative Clemmensen reduction.[9] The reaction begins with the formation of a hydrazone intermediate from the ketone and hydrazine. A strong base (e.g., potassium hydroxide) then deprotonates the nitrogen, initiating a sequence that, upon heating, leads to the irreversible loss of nitrogen gas (N₂) and the formation of a carbanion. This carbanion is subsequently protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final alkyl-substituted thiophene.[9][10] The high temperature is necessary to drive the elimination of N₂.

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Experimental Protocol: Synthesis of 2-n-Octylthiophene

-

Materials: 2-Octanoylthiophene, Hydrazine Hydrate (85%+), Potassium Hydroxide (pellets), Diethylene Glycol.

-

Procedure:

-

Place 2-octanoylthiophene (1.0 eq), hydrazine hydrate ( ~4-5 eq), and diethylene glycol into a round-bottom flask fitted with a reflux condenser.[9]

-

Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone.

-

Cool the solution slightly and add potassium hydroxide pellets ( ~4-5 eq).

-

Replace the reflux condenser with a distillation apparatus and heat the flask to a higher temperature (~200°C). Water and excess hydrazine will distill off.[9]

-

Once the excess hydrazine is removed, re-fit the reflux condenser and maintain the high temperature for 3-4 hours. Vigorous evolution of nitrogen gas will be observed.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., hexane or ether).

-

Wash the combined organic extracts, dry over a suitable drying agent (e.g., MgSO₄), and remove the solvent.

-

Purify the resulting 2-n-octylthiophene by vacuum distillation.

-

Stage 2: Regioselective Bromination of 2-n-Octylthiophene

This final stage is a critical step that must be performed with high selectivity to ensure the monomer's purity.

Causality and Mechanism: The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[11] NBS is a mild and highly selective electrophilic brominating agent.[12][13] Compared to elemental bromine (Br₂), NBS provides a low, steady concentration of electrophilic bromine, which drastically reduces the formation of the 2,5-dibrominated byproduct.[14] The reaction is an electrophilic aromatic substitution. The n-octyl group at the C2 position is an electron-donating group, which activates the thiophene ring towards electrophilic attack. This activation, combined with steric hindrance, strongly directs the incoming electrophile (bromonium ion generated from NBS) to the vacant and electronically favorable C5 position. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a mixture of chloroform and acetic acid.[11][15]

Caption: Electrophilic bromination using NBS.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-n-Octylthiophene, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-n-octylthiophene (1.0 eq) in DMF in a flask protected from light.[11]

-

Cool the solution in an ice bath to 0°C.

-

Add NBS (1.0-1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[11]

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with hexane or ether.

-

Wash the combined organic layers sequentially with water, a dilute sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is a liquid and should be purified by vacuum distillation to yield pure this compound.[11]

-

Quantitative Data Summary

The following table summarizes the typical yields for the described synthetic pathway. Actual yields may vary based on reaction scale, purity of reagents, and experimental technique.

| Stage | Reaction Name | Key Reagents | Typical Yield |

| 1A | Friedel-Crafts Acylation | Thiophene, Octanoyl Chloride, SnCl₄ | 75-85% |

| 1B | Wolff-Kishner Reduction | 2-Octanoylthiophene, N₂H₄·H₂O, KOH | 70-90% |

| 2 | NBS Bromination | 2-n-Octylthiophene, NBS | 90-95% |

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, three-step sequence: Friedel-Crafts acylation, Wolff-Kishner reduction, and regioselective NBS bromination. This pathway provides excellent control over the introduction of both the alkyl chain and the bromine atom, resulting in a high-purity product essential for the synthesis of high-performance organic electronic materials. By understanding the mechanistic principles behind each step—from the resonance stabilization driving C2 acylation to the controlled electrophilicity of NBS—researchers can confidently and efficiently produce this vital chemical building block.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). 2-Bromo-5-octylthiophene. Retrieved from [Link]

- Royal Society of Chemistry. (2020).

- Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.

- King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. Journal of Organic Chemistry.

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

University of Calgary. (n.d.). Acylation then reduction = alkylation. Retrieved from [Link]

- Keegstra, M. A., & Brandsma, L. (1988). Convenient High-Yield Procedures for 2-Bromothiophene and 2,5-Dibromothiophene. Synthesis, 1988(11), 890-891.

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. datapdf.com [datapdf.com]

- 11. 2-Bromo-5-octylthiophene|lookchem [lookchem.com]

- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 2-Bromo-5-(2-octyldodecyl)thiophene synthesis - chemicalbook [chemicalbook.com]

chemical properties of 2-Bromo-5-n-octylthiophene

An In-depth Technical Guide to 2-Bromo-5-n-octylthiophene: Properties, Synthesis, and Applications

Executive Summary

This compound is a critical heterocyclic building block in the field of organic electronics. Its unique molecular architecture, featuring a polarizable thiophene core, a reactive C-Br bond for cross-coupling reactions, and a solubilizing n-octyl chain, makes it an indispensable precursor for the synthesis of high-performance conjugated polymers. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity in key transformations, and its applications in advanced materials such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The content herein is intended for researchers, chemists, and materials scientists engaged in the development of next-generation electronic devices.

Physicochemical and Spectroscopic Properties

The physical characteristics of this compound are fundamental to its handling, storage, and reactivity. The long n-octyl side chain significantly influences its physical state and solubility, rendering it processable in common organic solvents, a key advantage for device fabrication.[1]

Physical Properties

The essential physical and chemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BrS | [2] |

| Molecular Weight | 275.25 g/mol | [1] |

| Appearance | Liquid | [2] |

| Melting Point | 5°C (lit.) | [1] |

| Boiling Point | 112°C / 0.2 mmHg (lit.) | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C, under inert gas | [1] |

Spectroscopic Characterization

While specific spectral data is not available in the provided search results, a theoretical analysis based on its structure and data from analogous compounds like 2-bromothiophene allows for the prediction of its characteristic spectroscopic signatures.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons of the n-octyl chain. The two thiophene protons will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm), with their coupling constant (³JHH) confirming their ortho relationship. The n-octyl chain will exhibit a triplet for the terminal methyl group (~δ 0.9 ppm), a triplet for the methylene group adjacent to the thiophene ring (~δ 2.8 ppm), and a series of multiplets for the remaining methylene groups in the aliphatic region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four distinct signals for the thiophene ring carbons, with the carbon bearing the bromine atom (C2) being significantly shielded. The eight carbons of the n-octyl chain will also be resolved, providing a complete carbon fingerprint of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺) and an isotopic pattern (M+2) of nearly equal intensity, which is characteristic of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic octyl chain, C=C stretching of the thiophene ring, and the C-Br stretching frequency.

Synthesis and Purification

The regioselective synthesis of this compound is most commonly achieved via electrophilic bromination of 2-n-octylthiophene. The choice of brominating agent is critical for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine as it provides a low, steady concentration of bromine, minimizing the formation of dibrominated byproducts. The reaction is typically performed in a non-polar solvent like chloroform or acetic acid.[4]

Experimental Protocol: Synthesis from 2-n-octylthiophene

Objective: To synthesize this compound with high purity.

Materials:

-

2-n-octylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-n-octylthiophene (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The succinimide byproduct will float as the reaction proceeds.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into water. Transfer to a separatory funnel and add saturated NaHCO₃ solution to neutralize the acetic acid.

-

Extraction & Washing: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove any residual bromine), water, and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using hexane as the eluent, to yield this compound as a clear liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

References

An In-Depth Technical Guide to 2-Bromo-5-n-octylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-n-octylthiophene, a key building block in the fields of organic electronics and pharmaceutical development. From its fundamental chemical properties to its applications and handling, this document serves as a critical resource for professionals leveraging this versatile compound.

Section 1: Core Chemical Identity and Properties

This compound is a halogenated thiophene derivative that has garnered significant interest for its utility in synthesizing advanced materials. Its molecular structure, featuring a bromine atom and an n-octyl side chain on a thiophene ring, provides a unique combination of reactivity and solubility.

Key Identifiers and Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 172514-63-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₉BrS | [1][2][3] |

| Molecular Weight | 275.25 g/mol | [1][4] |

| Appearance | Colorless to yellow to orange clear liquid | [2] |

| Purity | Typically ≥97% (GC) | [2] |

| Melting Point | 5°C (lit.) | [3][4] |

| Boiling Point | 112°C/0.2mmHg (lit.) | [3][4] |

| Storage Temperature | 0-10°C, often under inert gas | [3][4] |

The n-octyl side chain is a critical feature, enhancing the solubility of the molecule in common organic solvents. This improved solubility is crucial for solution-based processing techniques, such as spin-coating and printing, which are widely used in the fabrication of organic electronic devices.[4][5]

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the bromination of 2-n-octylthiophene.

Typical Synthesis Workflow:

The bromination is often achieved using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform and acetic acid. The reaction is typically carried out at room temperature.

Caption: A generalized workflow for the synthesis of this compound.

Expert Insights on Synthesis:

The choice of brominating agent and solvent system is critical to control regioselectivity and minimize the formation of di-brominated byproducts. The reaction progress should be meticulously monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Post-reaction workup typically involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and solvent removal. Purification is paramount and is often achieved through column chromatography on silica gel, yielding the final product with high purity.

Section 3: Analytical Characterization and Specifications

To ensure the suitability of this compound for its intended applications, rigorous analytical testing is necessary. The following table outlines the typical specifications for this compound.

Standard Specifications:

| Parameter | Specification Range | Analytical Method |

| Purity (GC) | ≥ 97.0% | Gas Chromatography |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Refractive Index | 1.5180-1.5220 | Refractometry |

Self-Validating Protocols through Analytical Chemistry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons on the thiophene ring and the aliphatic protons of the n-octyl chain. The integration of these peaks provides quantitative information about the proton ratios.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any volatile impurities. The mass spectrum provides the molecular weight of the compound, further confirming its identity.

Section 4: Applications in Research and Development

The unique molecular architecture of this compound makes it a valuable building block in several high-technology fields.

Organic Electronics:

This compound is a key precursor in the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs), which are extensively used in organic electronics.[5] The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Grignard Metathesis (GRIM) polymerization, enabling the construction of polymer backbones with tailored electronic properties.[5] These polymers are integral to the development of:

-

Organic Field-Effect Transistors (OFETs): The resulting polymers can exhibit high charge carrier mobility, a critical parameter for transistor performance.[4]

-

Organic Photovoltaics (OPVs): The electronic properties of the synthesized polymers can be tuned to optimize light absorption and charge separation in solar cells.[4]

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be used as charge transport layers in OLEDs, contributing to device efficiency and stability.[6]

Caption: Role of this compound in organic electronics.

Drug Development:

The thiophene nucleus is a common scaffold in many pharmaceutically active compounds. Substituted thiophenes are known to exhibit a wide range of biological activities. The bromine atom on this compound provides a handle for further chemical modifications, allowing for the synthesis of novel drug candidates. For instance, Suzuki cross-coupling reactions can be employed to introduce various aryl groups, leading to the creation of diverse molecular libraries for screening.

Section 5: Safety, Handling, and Storage

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

Storage Recommendations:

-

Temperature: Store in a cool, dry place, typically between 0-10°C.[3][4]

-

Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

References

-

2-Bromo-5-octylthiophene . LookChem. [Link]

-

This compound . MySkinRecipes. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . Springer. [Link]

-

OLED Material Precursors: The Importance of 2-Bromo-5-phenylthiophene . Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Introduction: The Strategic Importance of 2-Bromo-5-n-octylthiophene in Polymer Science

An In-Depth Technical Guide to 2-Bromo-5-n-octylthiophene as a Monomer for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic electronics, the rational design of semiconducting polymers is paramount to achieving high-performance devices. Among the vast library of monomeric building blocks, this compound has emerged as a cornerstone for the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of polymers renowned for their excellent electronic properties and solution processability.[1][2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its pivotal role in the synthesis of the widely studied poly(3-octylthiophene) (P3OT). We will delve into the synthetic methodologies that leverage this monomer, with a particular focus on achieving the high regioregularity that is critical for superior device performance.[3][4] This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of next-generation organic electronic materials.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is the foundation for its successful application in polymerization. The key physicochemical properties of this compound are summarized in the table below. The n-octyl side chain is a crucial feature, enhancing the solubility of the resulting polymer in common organic solvents, which is a significant advantage for solution-based fabrication techniques used in printed electronics.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉BrS | [5][6] |

| Molecular Weight | 275.25 g/mol | [5][6] |

| CAS Number | 172514-63-5 | [5][6] |

| Appearance | Liquid | [5] |

| Melting Point | 5°C (lit.) | [1][7] |

| Boiling Point | 112°C/0.2mmHg (lit.) | [1][7] |

| Purity | ≥97% | [5][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 2-n-octylthiophene. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[7] This reaction selectively introduces a bromine atom at the 5-position of the thiophene ring, yielding the desired monomer. Another approach involves the reaction of 2-octylthiophene with bromine in the presence of hydrobromic acid.[8] The choice of synthetic route can be influenced by factors such as desired purity, scale, and available starting materials.

Polymerization of this compound: Crafting High-Performance Poly(3-octylthiophene) (P3OT)

The polymerization of this compound leads to the formation of poly(3-octylthiophene) (P3OT), a semiconducting polymer with a polythiophene backbone and n-octyl side chains. P3OT is a p-type semiconductor and finds extensive use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices.[9][10]

The Critical Role of Regioregularity

The performance of P3OT-based devices is profoundly influenced by the regioregularity of the polymer chain.[3][4] Regioregularity refers to the specific orientation of the monomer units within the polymer backbone. There are three possible couplings between adjacent thiophene rings:

-

Head-to-Tail (HT): The most desirable coupling, leading to a planar polymer backbone that facilitates strong π-π stacking and efficient charge transport.[3][4]

-

Head-to-Head (HH): This coupling introduces steric hindrance between the alkyl side chains, causing a twist in the polymer backbone and disrupting π-orbital overlap.[3]

-

Tail-to-Tail (TT): Similar to HH coupling, this also leads to a less planar conformation.

A high degree of HT regioregularity (typically >95%) is crucial for achieving high charge carrier mobility and optimal device performance.[4][11] The presence of HH and TT defects acts as "kinks" in the polymer chain, hindering the formation of well-ordered crystalline domains.[3]

Caption: Impact of regioregularity on P3OT backbone conformation and properties.

Common Polymerization Methods

Several polymerization techniques can be employed to synthesize P3OT from this compound. The choice of method is critical as it directly influences the regioregularity, molecular weight, and polydispersity of the resulting polymer.

GRIM polymerization is a powerful and widely used method for synthesizing highly regioregular P3ATs.[11][12] This chain-growth condensation polymerization involves the in-situ formation of a thiophene Grignard reagent, followed by a nickel-catalyzed cross-coupling reaction.[11] A key advantage of the GRIM method is its ability to produce polymers with a high degree of head-to-tail (HT) regioregularity, often exceeding 98%.[13] This high regioregularity leads to enhanced self-assembly, improved charge carrier mobility, and more predictable material properties.[11] The polymerization proceeds in a "living" manner, allowing for control over molecular weight and the synthesis of polymers with narrow molecular weight distributions.[11][13]

Caption: A typical workflow for GRIM polymerization of this compound.

Detailed Protocol for GRIM Polymerization:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: Cool the solution to 0°C using an ice bath. Slowly add a solution of tert-butylmagnesium chloride (1.0 equivalent) dropwise via syringe while stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. This step forms the active Grignard monomer.[11]

-

Catalyst Preparation: In a separate Schlenk flask, prepare a suspension of the catalyst, typically [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), at 1-2 mol% relative to the monomer in a small amount of anhydrous THF.[11]

-

Polymerization: Add the Ni(dppp)Cl₂ suspension to the Grignard monomer solution in one portion. A color change is usually observed, indicating the initiation of polymerization. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours). The reaction time can be adjusted to control the molecular weight of the polymer.[11]

-

Quenching and Precipitation: After the desired polymerization time, quench the reaction by slowly adding a few milliliters of 5 M HCl. Pour the reaction mixture into a beaker containing methanol to precipitate the polymer. Stir the mixture for 30 minutes to ensure complete precipitation.[11]

-

Purification: Collect the crude polymer by filtration. The polymer is then typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final, highly regioregular P3OT is isolated from the chloroform fraction.

Stille polymerization is another versatile method for synthesizing conjugated polymers.[14][15] It involves the palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide.[14] For P3OT synthesis, this would typically involve the self-condensation of a 2-bromo-5-(trialkylstannyl)-3-octylthiophene monomer or the copolymerization of 2,5-dibromo-3-octylthiophene with a distannylated comonomer. The Stille reaction is known for its tolerance to a wide variety of functional groups and its ability to produce high molecular weight polymers.[14][16]

Suzuki polymerization is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[17][18] Similar to Stille polymerization, it offers excellent functional group tolerance.[18] For P3OT synthesis, this could involve the polymerization of a monomer bearing both a bromine atom and a boronic ester group, or the copolymerization of 2,5-dibromo-3-octylthiophene with a diboronic acid or ester comonomer. The byproducts of Suzuki coupling (boronic acids) are generally considered less toxic and easier to remove than the tin byproducts of Stille coupling.[17]

Comparison of Polymerization Methods

| Feature | Grignard Metathesis (GRIM) | Stille Coupling | Suzuki Coupling |

| Catalyst | Nickel-based (e.g., Ni(dppp)Cl₂) | Palladium-based (e.g., Pd(PPh₃)₄) | Palladium-based (e.g., Pd(PPh₃)₄) |

| Monomers | This compound | Organostannane and organohalide | Organoboron and organohalide |

| Regioregularity | Very high (>98% HT) | Can be high, but may require specific monomer design | Can be high, but may require specific monomer design |

| Functional Group Tolerance | Limited by the reactivity of the Grignard reagent | Good | Excellent |

| Byproducts | Magnesium salts | Organotin compounds (toxic) | Boronic acid derivatives (less toxic) |

| Key Advantage | Excellent control over regioregularity and "living" polymerization characteristics | High yields and good for complex monomer structures | Milder reaction conditions and less toxic byproducts |

Properties of Poly(3-octylthiophene) (P3OT)

The properties of P3OT are highly dependent on its regioregularity and molecular weight. Highly regioregular P3OT is a semi-crystalline material that self-assembles into ordered lamellar structures in the solid state.[3] This structural organization is key to its excellent electronic properties.

-

Electrical Properties: P3OT is a p-type semiconductor with hole mobilities that can reach up to 10⁻¹ cm²/Vs, making it suitable for use in OFETs. Its conductivity can be further enhanced by doping.[19]

-

Optical Properties: P3OT exhibits strong absorption in the visible region of the electromagnetic spectrum, making it an effective light-harvesting material for organic solar cells.[19][20] It also displays electroluminescence, which is the basis for its use in organic light-emitting diodes (OLEDs).[9]

-

Thermal Properties: P3OT generally exhibits good thermal stability.[19] The melting temperature of its crystalline domains is influenced by the length of the alkyl side chain and the polymer's molecular weight.[20]

Applications in Organic Electronics

The favorable properties of P3OT have led to its widespread use in a variety of organic electronic devices:

-

Organic Field-Effect Transistors (OFETs): P3OT is a benchmark material for the active semiconductor layer in OFETs due to its high charge carrier mobility and solution processability.[9][21]

-

Organic Photovoltaics (OPVs): In OPVs, P3OT is commonly used as the electron donor material in a bulk heterojunction with a fullerene derivative (like PCBM) as the electron acceptor.[9][20][22]

-

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of P3OT make it a candidate for the emissive layer in OLEDs.[9]

-

Sensors: P3OT can be used in chemical and optical sensors due to changes in its electrical and optical properties upon exposure to certain analytes.[9]

Conclusion

This compound is a critically important monomer that has enabled significant advancements in the field of organic electronics. Its ability to be polymerized into highly regioregular poly(3-octylthiophene) through methods like GRIM polymerization has provided researchers with a versatile and high-performance semiconducting polymer. The continued study and application of this monomer and its resulting polymers are expected to drive further innovation in flexible, low-cost, and large-area electronic devices.

References

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications. [Link]

-

ACS Publications. Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. [Link]

-

National Institute of Standards and Technology. Effect of Regioregularity on the Semicrystalline Structure of Poly(3-hexylthiophene). [Link]

-

Carnegie Mellon University. GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3 - HEXYLTHIOPHENE). KINETIC AND MECHANISTIC STUDY. [Link]

-

National Center for Biotechnology Information. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. [Link]

-

ACS Publications. Effect of Regioregularity on Charge Transport and Structural and Excitonic Coherence in Poly(3-hexylthiophene) Nanowires. [Link]

-

Wiley Online Library. In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. [Link]

-

MDPI. Influence of Block Ratio on Thermal, Optical, and Photovoltaic Properties of Poly(3-hexylthiophene)-b-poly(3-butylthiophene)-b-poly(3-octylthiophene). [Link]

-

LookChem. 2-Bromo-5-octylthiophene. [Link]

-

ResearchGate. Organic electronic devices using regioregular poly(3-octylthiophene) as a semiconducting material. [Link]

-

Royal Society of Chemistry. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

-

National Center for Biotechnology Information. Interfacial and confined molecular-assembly of poly(3-hexylthiophene) and its application in organic electronic devices. [Link]

-

Royal Society of Chemistry. Synthesis and crystallization behavior of regioregular-block-regiorandom poly(3-hexylthiophene) copolymers. [Link]

-

IOPscience. Synthesis and Characterization of poly(3-hexylthiophene). [Link]

-

YouTube. P3HT & PVK in Optoelectronic Devices. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. [Link]

-

R Discovery. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. [Link]

-

ACS Publications. The Influence of Poly(3-hexylthiophene) Regioregularity on Fullerene-Composite Solar Cell Performance. [Link]

-

Semantic Scholar. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. [Link]

-

Thieme. Convenient High-Yield Procedures for 2-Bromothiophene and 2,5-Dibromothiophene. [Link]

-

National Center for Biotechnology Information. Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. [Link]

-

Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

Royal Society of Chemistry. Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. [Link]

-

National Center for Biotechnology Information. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

-

ACS Publications. Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. [Link]

-

Royal Society of Chemistry. Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. [Link]

-

ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

-

Patsnap. Preparation method of 2-bromothiophene. [Link]

-

ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

-

ACS Publications. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Interfacial and confined molecular-assembly of poly(3-hexylthiophene) and its application in organic electronic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-5-octylthiophene|lookchem [lookchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. 聚(3-辛基噻吩-2,5-二基) regioregular | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.cmu.edu [chem.cmu.edu]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Physical Properties of 2-Bromo-5-n-octylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and solubility of 2-Bromo-5-n-octylthiophene, a key intermediate in the synthesis of advanced organic electronic materials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed experimental protocols and data presented for practical application.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative with the molecular formula C₁₂H₁₉BrS. The presence of the n-octyl chain significantly influences its physical properties, particularly its solubility in organic solvents, which is a critical factor for its processability in the fabrication of organic electronic devices.

| Property | Value | Source |

| Molecular Weight | 275.25 g/mol | [1] |

| Melting Point | 5 °C (literature) | [2] |

| Boiling Point | 112 °C at 0.2 mmHg (literature) | [2] |

| Appearance | Liquid | [3] |

Solubility Profile

A qualitative assessment of solubility is recommended as a preliminary step. A more rigorous quantitative determination can be performed using the equilibrium shake-flask method.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid screening of suitable solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL)

-

A selection of organic solvents (e.g., Tetrahydrofuran (THF), Chloroform, Toluene, Hexane, Ethanol, Acetone)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Label a series of test tubes, one for each solvent.

-

Add approximately 10-20 mg of this compound to each tube.

-

Add 1 mL of the corresponding solvent to each tube.

-

Cap the tubes and vortex vigorously for 30-60 seconds.

-

Allow the samples to stand for a few minutes and visually inspect for any undissolved solute.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble."

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining thermodynamic equilibrium solubility.[5]

Materials:

-

This compound

-

Glass vials with screw caps

-

Thermostatic shaker

-

Analytical balance

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent.

-

Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-72 hours to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the solution to stand and the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable and pre-calibrated analytical method.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Synthesis and Purification

The synthesis of this compound typically involves the bromination of 2-n-octylthiophene. The following is a proposed experimental protocol based on general methods for the synthesis of similar 2-bromo-5-alkylthiophenes.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-n-octylthiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup

Procedure:

-

In a round-bottom flask, dissolve 2-n-octylthiophene (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification by Column Chromatography

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane or petroleum ether (as eluent)

-

Glass column

-

Standard laboratory glassware

Procedure:

-

Column Packing: Prepare a silica gel column using hexane as the eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with hexane. This compound is a non-polar compound and should elute relatively quickly.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the protons of the n-octyl chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Experimental Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

References

- 1. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 211737-28-9・2-Bromo-5-hexylthiophene・2-Bromo-5-hexylthiophene【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

The Evolving Legacy of Alkylated Bromothiophenes: From Monomer Synthesis to Advanced Polymer Architectures

A Technical Guide for Researchers in Materials Science and Drug Development

Abstract

Alkylated bromothiophenes have emerged as indispensable building blocks in the landscape of organic electronics and medicinal chemistry. Their historical development is a compelling narrative of synthetic innovation, driving the evolution of functional materials with precisely controlled properties. This in-depth guide traces the trajectory of alkylated bromothiophenes in research, from the foundational challenges of their synthesis to their pivotal role in the advent of controlled polymerization techniques. We will explore the causal relationships behind key experimental choices, dissect seminal methodologies, and provide a forward-looking perspective on the future of this versatile class of heterocyclic compounds.

The Genesis: Mastering the Synthesis of Alkylated Bromothiophene Monomers

The journey into the rich field of polythiophenes begins with the monomer. The precise placement of alkyl and bromo substituents on the thiophene ring is paramount, as it dictates the regiochemistry and, consequently, the electronic and physical properties of the resulting polymer. Early research grappled with achieving clean and high-yield syntheses of key monomers like 3-alkyl-2,5-dibromothiophene.

A common and effective route involves the bromination of 3-alkylthiophenes. The use of N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) has become a standard and reliable method.[1] The reaction is typically performed at low temperatures to control selectivity and minimize side reactions. The rationale for using NBS lies in its ability to provide a steady, low concentration of bromine, which is crucial for the selective bromination of the electron-rich thiophene ring at the 2 and 5 positions.

The synthesis of the starting 3-alkylthiophene itself can be achieved through various means, often starting from 3-bromothiophene.[2][3][4][5][6] One established method involves the Grignard reaction, where 3-bromothiophene is converted to a Grignard reagent and subsequently reacted with an alkyl halide.[2]

Key Monomer Synthesis: 2,5-Dibromo-3-alkylthiophene

A representative synthesis is the dibromination of 3-alkylthiophene. For instance, 3-hexylthiophene can be prepared by the reaction of 3-bromothiophene with hexylmagnesium bromide.[2] The subsequent dibromination at the 2 and 5 positions is readily accomplished using NBS.[7]

The Polymerization Revolution: From Uncontrolled Chains to Regioregular Architectures

The true potential of alkylated bromothiophenes was unlocked with the advent of polymerization techniques that could control the connectivity of the monomer units. Early methods, such as electrochemical or oxidative chemical polymerizations, often yielded regioirregular polymers with a mix of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings.[8][9] This lack of structural control limited the material's performance due to disruptions in the π-conjugation.

The Dawn of Controlled Synthesis: The McCullough and Rieke Methods

The early 1990s witnessed a paradigm shift with the development of the McCullough and Rieke methods, which provided pathways to highly regioregular, head-to-tail coupled poly(3-alkylthiophenes) (P3ATs). These methods laid the groundwork for the synthesis of defect-free, structurally homogeneous polymers with vastly improved electronic and photonic properties.[8][9]

The McCullough method involves the lithiation of 2-bromo-3-alkylthiophene, followed by transmetallation with a magnesium halide to generate an organomagnesium monomer, which is then polymerized using a nickel catalyst.[10] The Rieke method, on the other hand, utilizes highly reactive "Rieke zinc" to form an organozinc intermediate from 2,5-dibromo-3-alkylthiophene, which is subsequently polymerized.[10] While groundbreaking, these methods often required cryogenic temperatures for the metal-halogen exchange step.[9][10]

A Leap in Simplicity and Scalability: The Grignard Metathesis (GRIM) Method

A significant advancement came in 1999 with the development of the Grignard Metathesis (GRIM) polymerization by McCullough's group.[10] This method offered a more straightforward, cost-effective, and scalable route to regioregular P3ATs at room temperature.[9][10]

The core of the GRIM method lies in the treatment of a 2,5-dibromo-3-alkylthiophene monomer with one equivalent of a simple Grignard reagent (e.g., t-butylmagnesium chloride).[10][11] This results in a magnesium-bromine exchange, or Grignard metathesis, forming a mixture of two regioisomeric organomagnesium intermediates.[9][11] Despite the formation of this mixture, subsequent addition of a nickel(II) catalyst, such as Ni(dppp)Cl2, leads to the selective polymerization of the less sterically hindered isomer, resulting in a highly regioregular head-to-tail coupled polymer.[10][11][12]

The GRIM method was further refined to exhibit characteristics of a quasi-"living" polymerization.[8] This means that the molecular weight of the polymer could be controlled by the monomer-to-initiator ratio, and the synthesis of block copolymers became feasible through sequential monomer addition.[8]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-hexylthiophene

-

Monomer Preparation: In a dry, nitrogen-purged flask, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous tetrahydrofuran (THF).

-

Grignard Metathesis: Cool the solution and add one equivalent of a Grignard reagent (e.g., t-butylmagnesium chloride) dropwise. Allow the reaction to stir at room temperature for a defined period (e.g., 30 minutes) to facilitate the magnesium-bromine exchange.[11]

-

Polymerization: To the solution of the organomagnesium intermediates, add a catalytic amount of a nickel(II) catalyst, such as Ni(dppp)Cl2.

-

Reaction Monitoring and Termination: The polymerization is typically allowed to proceed for a set time. The reaction can be quenched by the addition of an acid, such as hydrochloric acid.

-

Purification: The resulting polymer is then precipitated, collected, and purified, often by washing with various solvents to remove catalyst residues and low molecular weight oligomers.

Expanding the Toolkit: Stille and Suzuki Cross-Coupling Polymerizations

While the GRIM method proved highly effective, the desire for even greater functional group tolerance and alternative synthetic routes led to the exploration of other cross-coupling reactions for polythiophene synthesis.

Stille Coupling Polymerization , first reported in 1978 for small molecule synthesis, was adapted for polymerization in the 1980s and 90s.[13][14][15] This method involves the palladium-catalyzed reaction between an organotin compound and an organic halide.[14] For polythiophene synthesis, this typically involves the reaction of a distannylated thiophene monomer with a dibrominated comonomer. The Stille reaction is known for its excellent functional group tolerance.[14]

Suzuki Coupling Polymerization has also emerged as a powerful tool for synthesizing well-defined conjugated polymers.[16] This palladium-catalyzed reaction couples an organoboron compound with an organic halide.[17] A key advantage of the Suzuki coupling is the use of non-toxic and stable organoboron reagents.[16][17] Similar to the GRIM method, catalyst-transfer Suzuki-Miyaura coupling polymerization has been developed to proceed via a chain-growth mechanism, allowing for control over molecular weight and the synthesis of block copolymers.[18]

| Polymerization Method | Key Reagents | Key Advantages | Historical Context |

| McCullough Method | 2-bromo-3-alkylthiophene, n-BuLi, MgBr2, Ni(dppp)Cl2 | First method for highly regioregular P3ATs | Early 1990s |

| Rieke Method | 2,5-dibromo-3-alkylthiophene, Rieke Zinc, Ni(dppp)Cl2 | High regioselectivity | Concurrent with McCullough method |

| GRIM Polymerization | 2,5-dibromo-3-alkylthiophene, Grignard reagent, Ni(dppp)Cl2 | Room temperature, scalability, "living" characteristics[8][9][10] | Developed in 1999 |

| Stille Coupling | Organotin and organohalide monomers, Palladium catalyst | Excellent functional group tolerance[14] | Adapted for polymerization in the 1980s-90s |

| Suzuki Coupling | Organoboron and organohalide monomers, Palladium catalyst | Use of non-toxic reagents, controlled polymerization[16][18] | Increasingly used for precision polymer synthesis |

The Impact of Alkylated Bromothiophenes: From Organic Electronics to Medicinal Chemistry

The advancements in the synthesis of alkylated bromothiophenes and their subsequent polymerization have had a profound impact on various scientific fields.

Revolutionizing Organic Electronics

The ability to produce well-defined, regioregular P3ATs has been a cornerstone of progress in organic electronics.[19][20][21] These materials are now integral components in:

-

Organic Field-Effect Transistors (OFETs): The ordered, crystalline structure of regioregular P3ATs facilitates efficient charge transport, leading to high-performance transistors.

-

Organic Photovoltaics (OPVs): P3ATs, particularly poly(3-hexylthiophene) (P3HT), have been extensively used as the electron donor material in bulk heterojunction solar cells.[22]

-

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of polythiophenes make them suitable for use in the emissive layers of OLEDs.

The alkyl side chain plays a crucial role in these applications, not only by ensuring solubility and processability but also by influencing the solid-state packing and morphology of the polymer films, which in turn affects device performance.[22][23]

Emerging Roles in Medicinal Chemistry

The thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[24] Bromothiophenes serve as versatile intermediates for the synthesis of more complex, biologically active molecules.[25] The Suzuki coupling of bromothiophene derivatives with various boronic acids is a common strategy for creating novel compounds for drug discovery programs.[26] The diverse biological activities of thiophene-containing compounds include anticancer, anti-inflammatory, and antimicrobial properties.[24][27][28]

Future Directions and Perspectives

The historical development of alkylated bromothiophenes in research is a testament to the power of synthetic chemistry to drive technological advancement. Looking ahead, several key areas are poised for further exploration:

-

Development of Novel Monomers: The synthesis of new alkylated bromothiophene monomers with tailored functionalities will continue to be a priority for fine-tuning the properties of the resulting polymers.

-

Advancements in Polymerization Control: Further refinement of controlled polymerization techniques will enable the synthesis of even more complex polymer architectures, such as multiblock copolymers and star-shaped polymers, with unprecedented precision.

-

Sustainable Synthetic Routes: A growing emphasis on green chemistry will drive the development of more environmentally friendly methods for both monomer synthesis and polymerization, potentially involving direct C-H activation or biocatalytic approaches.

-

Expansion of Applications: While organic electronics remains a major driver, the unique properties of polythiophenes will undoubtedly lead to their exploration in new application areas, including thermoelectrics, bioelectronics, and sensing.

Visualizations

Diagram 1: Evolution of Poly(3-alkylthiophene) Synthesis

Caption: A simplified workflow of the GRIM polymerization process.

References

-

Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. [Link]

-

Stefan, M. C., et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylthiophene). Treasures @ UT Dallas. [Link]

-

Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. [Link]

-

Noonan, K. J. T., et al. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. [Link]

-

McCullough, R. D., et al. (n.d.). GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3-ALKYLTHIOPHENES). Carnegie Mellon University. [Link]

-

Bahri-Laleh, N., et al. (n.d.). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions. [Link]

-

Osaka, I., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. [Link]

-

Li, Y., et al. (n.d.). A Novel Synthesis of 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

-

N/A. (n.d.). Stille Polycondensation for Synthesis of Functional Materials. ResearchGate. [Link]

-

Mori, M., et al. (2011). Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. PubMed. [Link]

-

N/A. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society. [Link]

-

Coche-Guerente, L., et al. (n.d.). New and efficient access to 3-substituted 2,5-dibromothiophenes. Consecutive nickel-catalyzed electrochemical conversion to thienylzinc species. RSC Publishing. [Link]

-

N/A. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

-

N/A. (n.d.). Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides. N/A. [Link]

-

N/A. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

-

Ilhan, F., et al. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. NIH. [Link]

-

N/A. (n.d.). The literature synthesis of 3-alkyl-TTs. ResearchGate. [Link]

-

Carlucci, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

-

N/A. (n.d.). Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers. ACS Macro Letters. [Link]

-

N/A. (2011). Suzuki polycondensation: a simple way for synthesis of new polyazines containing thiophene and fluorene moieties. R Discovery. [Link]

-

N/A. (n.d.). 3-bromothiophene. Organic Syntheses Procedure. [Link]

-

Datta, S. (2007). Synthesis of Polythiophenes using Oxidative Coupling. DigitalCommons@URI. [Link]

-

N/A. (n.d.). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. PMC - NIH. [Link]

-

Ilhan, F., et al. (n.d.). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Publishing. [Link]

-

Shin, M., et al. (n.d.). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. PMC - NIH. [Link]

-

N/A. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

-

N/A. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]

-

N/A. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Publishing. [Link]

-

N/A. (n.d.). Exploring the Synthesis of Poly(3-methylthiophene) Derivatives with 2-Bromo-3-methylthiophene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

N/A. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

N/A. (n.d.). A comprehensive review on poly(3-alkylthiophene)-based crystalline structures, protocols and electronic applications. ResearchGate. [Link]

-

N/A. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

Beliš, M., et al. (2022). Nucleation and particle growth of poly(3-alkylthiophenes). Universiteit Gent. [Link]

-

N/A. (n.d.). Preparation of Some Brominated Thieno[2,3-b]thiophenes and Thieno[3,2-b]thiophenes. N/A. [Link]

-

N/A. (n.d.). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link]

-

N/A. (2011). Why Do Some Alkoxybromothiophenes Spontaneously Polymerize?. CSIRO Publishing. [Link]

-

Youssef, K., et al. (n.d.). Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. [Link]

-

N/A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

-

N/A. (1990). The early history of the biological alkylating agents, 1918-1968. PubMed. [Link]

-

N/A. (n.d.). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

-

N/A. (2021). Oligothiophene-Naphthalimide Hybrids Connected through Rigid and Conjugated Linkers in Organic Electronics: An Overview. MDPI. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. New and efficient access to 3-substituted 2,5-dibromothiophenes. Consecutive nickel-catalyzed electrochemical conversion to thienylzinc species - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. "Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-diox" by Nititad Thirasart [digital.car.chula.ac.th]

- 8. scispace.com [scispace.com]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. utd-ir.tdl.org [utd-ir.tdl.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

- 18. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08023F [pubs.rsc.org]

- 20. nbinno.com [nbinno.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

2-Bromo-5-n-octylthiophene: A Comprehensive Technical Guide for Semiconductor Material Synthesis

Introduction: The Quintessential Building Block for Organic Electronics

In the landscape of organic electronics, poly(3-alkylthiophene)s (P3ATs) have emerged as a cornerstone class of semiconducting polymers, prized for their solution processability, environmental stability, and excellent charge transport properties.[1] Central to the synthesis of these high-performance materials is the monomer, 2-bromo-5-n-octylthiophene. This guide provides an in-depth technical exploration of this compound as a critical building block for the synthesis of semiconductor materials, with a particular focus on poly(3-octylthiophene) (P3OT). We will delve into the synthesis of the monomer, its polymerization through various state-of-the-art methodologies, and the profound impact of these synthetic routes on the final properties of the polymer and its performance in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] This document is intended for researchers, scientists, and professionals in the field of materials science and drug development, offering both foundational knowledge and practical, field-proven insights.

Monomer Synthesis and Purification: The Foundation of High-Performance Polymers

The quality of the resulting semiconducting polymer is intrinsically linked to the purity of the starting monomer. Impurities can act as chain-terminating agents, introduce defects into the polymer backbone, and ultimately degrade device performance.[3] Therefore, a robust and reproducible synthesis and purification protocol for this compound is paramount.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 2-octylthiophene.[4]

Reaction Scheme:

A representative synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-octylthiophene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at 20°C for 16 hours.[4]

-

Work-up: Quench the reaction by pouring the mixture into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

Purification of the crude product is a critical step. A combination of vacuum distillation and column chromatography is often employed to achieve high purity.[5][6]

Step-by-Step Protocol:

-

Vacuum Distillation: Assemble a vacuum distillation apparatus.[6] Distill the crude product under reduced pressure. The boiling point of this compound is approximately 112°C at 0.2 mmHg.[4] This step removes non-volatile impurities.

-

Flash Column Chromatography: For further purification, perform flash column chromatography on silica gel.[7]

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Column Packing: Pack the column with the silica gel slurry.

-

Sample Loading: Dissolve the distilled product in a minimal amount of a non-polar solvent and load it onto the column.

-

Elution: Elute the column with a non-polar solvent (e.g., hexane). The desired product is typically non-polar and will elute quickly.[8]

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

-

-

Final Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Polymerization Methodologies: Tailoring Polymer Properties

The choice of polymerization method has a profound impact on the molecular weight, polydispersity index (PDI), and, most importantly, the regioregularity of the resulting poly(3-octylthiophene). Regioregularity, the percentage of head-to-tail (HT) linkages between monomer units, is crucial for achieving the planar backbone conformation necessary for efficient charge transport.[1]

Grignard Metathesis (GRIM) Polymerization